1-(Chloroacetyl)-4-(methylsulfonyl)piperazine
Overview
Description
1-(Chloroacetyl)-4-(methylsulfonyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a chloroacetyl group and a methylsulfonyl group attached to the piperazine ring, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Piperazine derivatives, in general, are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The exact interaction of this compound with its targets would require further experimental investigation.
Biochemical Pathways
Piperazine derivatives can influence a range of biochemical pathways depending on their specific targets
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloroacetyl)-4-(methylsulfonyl)piperazine typically involves the reaction of piperazine with chloroacetyl chloride and methylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloroacetyl)-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The methylsulfonyl group can be involved in oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the chloroacetyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Nucleophilic Substitution: Substituted piperazine derivatives.
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Piperazine derivatives with free amine or hydroxyl groups.
Scientific Research Applications
1-(Chloroacetyl)-4-(methylsulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antipsychotics, antidepressants, and antihistamines.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the development of agrochemicals and as a building block in the synthesis of complex organic molecules.
Comparison with Similar Compounds
1-(Chloroacetyl)piperazine: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
4-(Methylsulfonyl)piperazine: Lacks the chloroacetyl group, affecting its chemical properties and biological activity.
N-(Chloroacetyl)-N-methylsulfonylamine: Shares similar functional groups but differs in the core structure.
Uniqueness: 1-(Chloroacetyl)-4-(methylsulfonyl)piperazine is unique due to the presence of both chloroacetyl and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industrial applications.
Properties
IUPAC Name |
2-chloro-1-(4-methylsulfonylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O3S/c1-14(12,13)10-4-2-9(3-5-10)7(11)6-8/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGKSMHTIHRJSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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